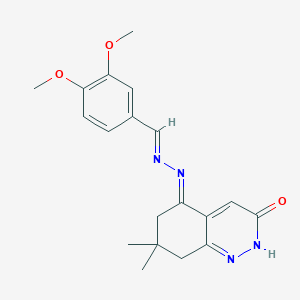![molecular formula C15H16Cl2N2O B5822397 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide, commonly known as BHC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential use in various fields such as medicine, agriculture, and biotechnology.
作用機序
The mechanism of action of BHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. BHC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
BHC has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. BHC has also been shown to inhibit the growth of bacterial and fungal pathogens. In addition, BHC has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers.
実験室実験の利点と制限
One of the major advantages of BHC is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, BHC has some limitations for lab experiments. The compound is highly toxic and must be handled with care. In addition, the synthesis of BHC is a complex and time-consuming process, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for the study of BHC. One of the most significant directions is the development of new drugs based on the structure of BHC. The compound has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of BHC. Further research is needed to fully understand the molecular pathways involved in the antitumor and antimicrobial activity of BHC. Finally, the synthesis of BHC can be optimized to improve its yield and purity, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, BHC is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. The mechanism of action of BHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHC has some advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成法
The synthesis of BHC involves the reaction of 3,4-dichlorobenzohydrazide with bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride in the presence of a suitable catalyst. This reaction produces BHC as a yellow crystalline solid with a melting point of 184-186°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
BHC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BHC is in the field of medicine. BHC has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. BHC has also been shown to inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-13-4-3-11(7-14(13)17)15(20)19-18-8-12-6-9-1-2-10(12)5-9/h3-4,7-10,12H,1-2,5-6H2,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQHEUVZMGNTE-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)


![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)
![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)

![2-[2-(2-thienyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5822407.png)
